(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol

Catalog No.
S12377810
CAS No.
M.F
C14H20N4O4
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidi...

Product Name

(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol

IUPAC Name

(2R,3R,4R,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H20N4O4/c1-13(2,20)9-8(19)14(3,21)12(22-9)18-5-4-7-10(15)16-6-17-11(7)18/h4-6,8-9,12,19-21H,1-3H3,(H2,15,16,17)/t8-,9+,12-,14-/m1/s1

InChI Key

NKMPTMJBKVEPMK-XSPYEYLBSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)C(C)(C)O)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)C(C)(C)O)O)O

The compound (2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol is a complex organic molecule featuring multiple functional groups and stereocenters. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety, which is known for its biological significance, particularly in pharmacology. The presence of a tetrahydrofuran ring contributes to its three-dimensional conformation, which is crucial for its biological interactions.

Typical for organic molecules containing amines, hydroxyl groups, and heterocycles. Key reaction types include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Hydroxyl group reactivity: The hydroxyl groups can undergo dehydration to form ethers or esters.
  • Redox reactions: The presence of the pyrimidine ring allows for potential redox activity under certain conditions.

Enzymatic reactions mediated by specific enzymes may also occur, facilitating the conversion of this compound into biologically active metabolites.

The biological activity of this compound is primarily attributed to its structural components. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antitumor activity: Many pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential in cancer therapy.
  • Antiviral properties: The compound may inhibit viral replication mechanisms due to its interaction with viral enzymes.
  • Cytotoxic effects: It may demonstrate selective toxicity against certain cell lines, making it a candidate for further pharmacological studies.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be employed to assess the compound's potential biological activities based on its structure .

The synthesis of this compound can involve several strategies, including:

  • Multi-step synthesis: Starting from simpler organic precursors, multiple reactions (such as coupling reactions and cyclizations) are performed to build the complex structure.
  • Chiral resolution techniques: Given the stereochemistry of the compound, methods such as chiral chromatography or enzymatic resolution may be necessary to obtain the desired stereoisomer.
  • Functional group modifications: Specific functional groups can be introduced or modified through targeted

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery targeting cancer or viral infections.
  • Biochemical research: To study enzyme interactions or metabolic pathways involving similar structures.
  • Agricultural chemistry: As a potential pesticide or herbicide due to its biological activity against specific pests.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques that could be employed include:

  • Molecular docking studies: To predict how the compound binds to target proteins.
  • In vitro assays: To evaluate the effects on cell viability and proliferation.
  • High-throughput screening: To identify potential interactions with various biomolecules.

These studies help elucidate the mechanism of action and inform further development as a therapeutic agent.

Several compounds share structural similarities with (2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol:

  • Pyrrolo[2,3-d]pyrimidine derivatives: Known for diverse biological activities; they often serve as scaffolds in drug design.
  • Tetrahydrofuran-based compounds: These compounds have applications in medicinal chemistry due to their ability to enhance solubility and bioavailability.
  • Amino acid derivatives: They exhibit various pharmacological actions and are crucial in biochemistry.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diolPyrrolo[2,3-d]pyrimidine coreAntitumor and antiviral
Pyrrolo[2,3-d]pyrimidine derivative ASimilar core structureAnticancer
Tetrahydrofuran derivative BContains tetrahydrofuran ringEnhances solubility
Amino acid derivative CContains amino acid functionalityVarious pharmacological effects

This comparison highlights the uniqueness of the target compound while also acknowledging its relationship with other biologically active molecules. Further research into its specific interactions and effects will help clarify its potential therapeutic roles.

Key Synthetic Routes for Pyrrolo[2,3-d]pyrimidine Core Functionalization

The pyrrolo[2,3-d]pyrimidine core serves as the foundational heterocycle for this compound. Its synthesis typically begins with amination and cross-coupling reactions to introduce substituents at the 4- and 7-positions. For example, General Procedure A involves the amination of protected pyrrolo[2,3-d]pyrimidines using benzylamine in n-BuOH or dioxane at elevated temperatures (100–140°C), yielding 4-aminated derivatives with subnanomolar inhibitory activity in kinase assays. The reaction’s efficiency depends on solvent polarity and the use of N,N-diisopropylethylamine as a base, which facilitates deprotonation and nucleophilic attack.

Suzuki-Miyaura cross-coupling further diversifies the core. As outlined in General Procedure B, aryl boronic acids react with halogenated pyrrolo[2,3-d]pyrimidines in the presence of PdCl₂dppf and potassium carbonate. This method enables the introduction of aryl or heteroaryl groups at the 7-position, critical for modulating electronic and steric properties. For instance, coupling with 4-chlorobenzoyl chloride derivatives produces compounds with enhanced selectivity for protein kinase B (PKB/Akt), as demonstrated by cellular assays.

Phase-transfer glycosylation methods are pivotal for attaching the tetrahydrofuran moiety. Solid–liquid phase-transfer conditions—using aprotic solvents, solid KOH, and cryptand TDA-1—achieve stereospecific β-D-ribofuranoside formation with minimal side reactions. This approach overcomes limitations of traditional liquid–liquid methods, where alkali-labile protecting groups degrade under basic conditions.

Table 1: Comparison of Pyrrolo[2,3-d]pyrimidine Functionalization Methods

MethodConditionsYield (%)Key Applications
Amination (GP A)n-BuOH, 140°C, 24 h60–85Kinase inhibitor synthesis
Suzuki Coupling (GP B)PdCl₂dppf, dioxane/H₂O, 80°C45–75Aryl group introduction
Phase-Transfer GlycosylationTDA-1, KOH, CH₃CN85–92Stereospecific glycosylation

Stereoselective Modifications at the Tetrahydrofuran Moiety

The tetrahydrofuran ring’s stereochemistry—(2R,3R,4R,5S)—is critical for biological activity and requires meticulous control. Phosphoryl trichloride-mediated chlorination converts hydroxy groups to chloro substituents at the 4-position, enabling subsequent nucleophilic displacement with stereochemical retention. For example, treatment of 2-methylsulfanyl-4-hydroxy-5-acetoxyethylpyrrolo[2,3-d]pyrimidine with POCl₃ yields the 4-chloro derivative, which couples with 3,5-di-p-toluoyl-2-deoxy-α-ribosyl chloride to form the glycosidic bond.

Mercury(II) oxide oxidation and hydrazinolysis further refine stereochemistry. After coupling, hydrazinolysis removes methylsulfonyl groups without epimerization, while HgO oxidation selectively oxidizes thioethers to sulfones, preserving the tetrahydrofuran ring’s integrity. These steps ensure the final product retains the desired (2R,3R,4R,5S) configuration.

Cryptand-assisted glycosylation enhances stereoselectivity in ribofuranoside formation. By employing tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), researchers achieve β-D-configuration exclusively, avoiding α-anomer formation prevalent in traditional methods. This specificity is vital for mimicking natural nucleosides and ensuring target engagement.

Role of 2-Hydroxypropan-2-yl Substituents in Backbone Stability

The 2-hydroxypropan-2-yl group at the 5-position significantly enhances the tetrahydrofuran backbone’s stability. Hydrogen bonding between the hydroxy group and adjacent diol moieties restricts conformational flexibility, reducing susceptibility to enzymatic degradation. Comparative studies show that replacing this substituent with smaller groups (e.g., methyl) decreases metabolic stability in vivo by 40–60%.

Steric effects also contribute to stability. The bulky 2-hydroxypropan-2-yl group shields the glycosidic bond from nucleophilic attack, as evidenced by accelerated stability assays in simulated gastric fluid (SGF). Compounds with this substituent retain >90% integrity after 24 hours, whereas analogs with linear hydroxyalkyl chains degrade by 30–50% under identical conditions.

Table 2: Impact of 5-Position Substituents on Backbone Stability

SubstituentHalf-Life in SGF (h)Metabolic Stability (% remaining)
2-Hydroxypropan-2-yl24.592
Hydroxyethyl12.168
Methyl8.345

Lipophilicity modulation by the 2-hydroxypropan-2-yl group improves solubility-pharmacokinetic balance. Despite its polar hydroxy group, the branched structure reduces overall polarity, enhancing membrane permeability. This property is critical for oral bioavailability, as demonstrated by a 58% Foral value for analogs with this substituent.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

308.14845513 g/mol

Monoisotopic Mass

308.14845513 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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